Superior Therapeutic Index Against HSV-1: FEAC vs. FMAC (5-Methyl Analog)
FEAC demonstrates a significantly superior therapeutic index against Herpes Simplex Virus type 1 (HSV-1, strain F) compared to its 5-methyl analog, 2'-fluoro-5-methyl-ara-C (FMAC). In a head-to-head study in Vero cells, FEAC exhibited an 8.1-fold higher therapeutic index, a critical metric for antiviral selectivity, driven by substantially lower host cell cytotoxicity [1].
| Evidence Dimension | Therapeutic Index (ID50/ED50) against HSV-1 (strain F) in Vero cells |
|---|---|
| Target Compound Data | Therapeutic Index = 251 (ID50: 143 µM; ED50: 0.035 µM / ED90: 0.57 µM) |
| Comparator Or Baseline | 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methylcytosine (FMAC): Therapeutic Index = 31 (ID50: 1.5 µM; ED50: 0.006 µM / ED90: 0.048 µM) |
| Quantified Difference | FEAC's Therapeutic Index is 8.1-fold higher than FMAC's (251 vs. 31). |
| Conditions | Vero cell culture; antiviral activity measured by plaque reduction assay; cytotoxicity measured by effect on uninfected Vero cell growth. |
Why This Matters
For researchers developing selective antiviral agents or studying structure-toxicity relationships, procuring FEAC provides a critical tool with a high selectivity margin, contrasting sharply with the more toxic FMAC, enabling experiments where reduced host cell damage is paramount.
- [1] Perlman, M. E., Watanabe, K. A., Schinazi, R. F., & Fox, J. J. (1985). Nucleosides. 133. Synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosines and related pyrimidine nucleosides as potential antiviral agents. Journal of Medicinal Chemistry, 28(6), 741-748. View Source
